4-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)isoxazole
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Overview
Description
4-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using an oxidizing agent such as iodine or bromine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoxazole ring can be reduced to form isoxazolidines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of isoxazolidines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 4-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)isoxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy groups and isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethoxyphenyl)-3-(4-hydroxyphenyl)isoxazole
- 4-(3,5-Dimethoxyphenyl)-3-(4-chlorophenyl)isoxazole
- 4-(3,5-Dimethoxyphenyl)-3-(4-nitrophenyl)isoxazole
Uniqueness
4-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)isoxazole is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C18H17NO4/c1-20-14-6-4-12(5-7-14)18-17(11-23-19-18)13-8-15(21-2)10-16(9-13)22-3/h4-11H,1-3H3 |
InChI Key |
PYDGJRPFALTPGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC=C2C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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